

Thermochemical Profile of 2,4,6-Trimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4,6-Trimethylbenzonitrile**

Cat. No.: **B1295322**

[Get Quote](#)

This technical guide provides a comprehensive overview of the available thermochemical data for **2,4,6-trimethylbenzonitrile**. The information is intended for researchers, scientists, and professionals in drug development who require precise thermodynamic parameters for this compound. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for their determination, and presents a relevant metabolic pathway.

Thermochemical Data

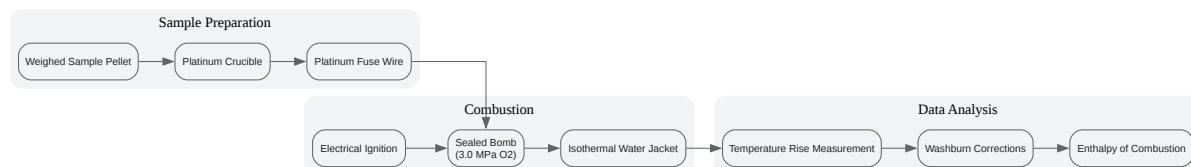
The following tables summarize the experimentally determined thermochemical properties for **2,4,6-trimethylbenzonitrile** and its N-oxide derivative. These values are crucial for understanding the energetic landscape of reactions involving these compounds.

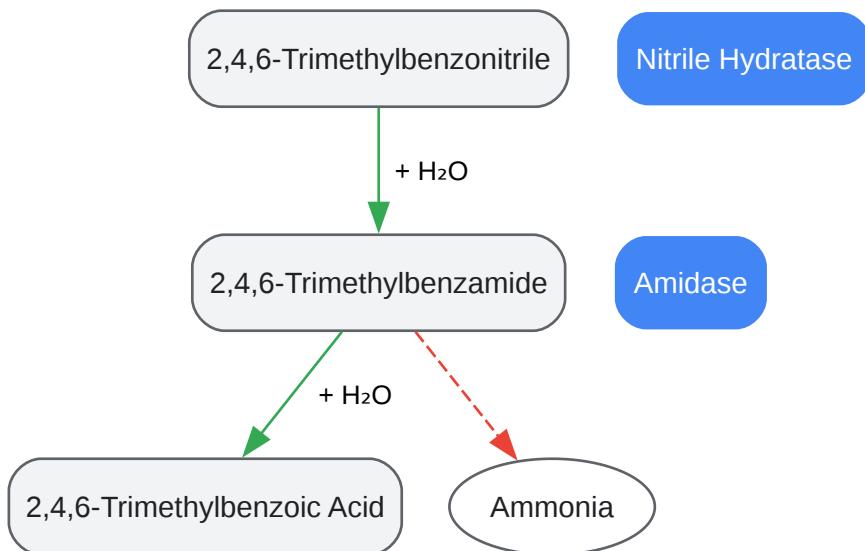
Table 1: Thermochemical Data for **2,4,6-Trimethylbenzonitrile** ($C_{10}H_{11}N$)

Property	Value	Units	Method	Reference
Gas Phase Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	106.4 ± 2.3	kJ/mol	Combustion Calorimetry	Acree, Tucker, et al., 1991
84.5 ± 3.0	kJ/mol	Combustion Calorimetry	Meier, Dogan, et al., 1987	
Enthalpy of Sublimation ($\Delta_{\text{sub}} H^\circ$)	82.9 ± 1.6	kJ/mol	Vapor Pressure Measurement	Acree, Tucker, et al., 1991
78.0 ± 1.2	kJ/mol	Vapor Pressure Measurement	Meier, Dogan, et al., 1987	

Table 2: Thermochemical Data for **2,4,6-Trimethylbenzonitrile N-oxide (C₁₀H₁₁NO)**

Property	Value	Units	Method	Reference
Gas Phase				
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	137.0 ± 4.0	kJ/mol	Combustion Calorimetry	Acree, Simirsky, et al., 1992
	133.4 ± 4.0	kJ/mol	Combustion Calorimetry	Acree, Tucker, et al., 1991
Solid Phase				
Enthalpy of Formation ($\Delta_f H^\circ_{\text{solid}}$)	49.3 ± 3.5	kJ/mol	Combustion Calorimetry	Acree, Simirsky, et al., 1992
	55.9 ± 1.5	kJ/mol	Combustion Calorimetry	Acree, Tucker, et al., 1991
Enthalpy of Combustion ($\Delta_c H^\circ_{\text{solid}}$)	-5556.5 ± 2.5	kJ/mol	Combustion Calorimetry	Acree, Simirsky, et al., 1992
	-5563.1 ± 0.8	kJ/mol	Combustion Calorimetry	Acree, Tucker, et al., 1991
Standard Molar Entropy ($S^\circ_{\text{solid,1 bar}}$)	265.08	J/mol·K	Adiabatic Calorimetry	Acree, Sevruk, et al., 1993
Constant Pressure Heat Capacity (C_p, solid)	236.10	J/mol·K	Adiabatic Calorimetry (at 298.15 K)	Acree, Sevruk, et al., 1993
Enthalpy of Sublimation (at 313.5 K)	87.52 ± 0.53	kJ/mol	Vapor Pressure Measurement	Acree, Sevruk, et al., 1993


Experimental Protocols


The thermochemical data presented in this guide were determined using well-established experimental techniques. The following sections provide an overview of the methodologies employed in the cited literature.

Combustion Calorimetry

The enthalpy of combustion for **2,4,6-trimethylbenzonitrile** and its N-oxide was determined using a static-bomb calorimeter.

Workflow:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Thermochemical Profile of 2,4,6-Trimethylbenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295322#thermochemical-data-for-2-4-6-trimethylbenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com